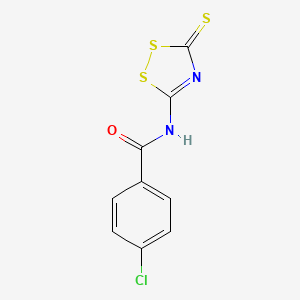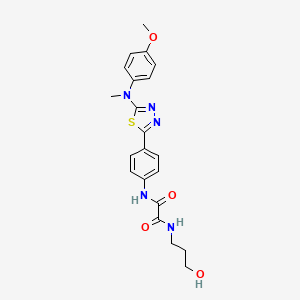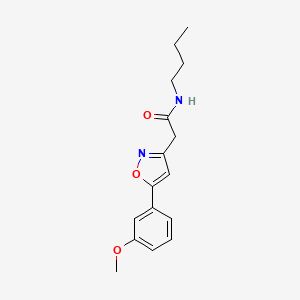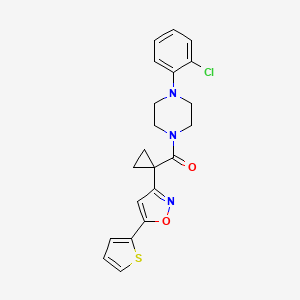![molecular formula C15H11FN4O2 B2520240 (2-Fluoro-5-methylphenyl)-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]cyanamide CAS No. 1465336-11-1](/img/structure/B2520240.png)
(2-Fluoro-5-methylphenyl)-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an organic molecule with several functional groups, including a fluoro-methylphenyl group, a furan ring, an oxadiazole ring, and a cyanamide group. These functional groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (furan and phenyl) and the polar groups (fluoro and cyanamide) could affect the compound’s geometry and electronic distribution .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the cyanamide group could potentially undergo reactions with acids or bases, and the aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups and aromatic rings could affect its solubility, polarity, and stability .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds with 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. For example, certain derivatives showed remarkable antibacterial activities against pathogens such as Staphylococcus aureus and Escherichia coli (Jafari et al., 2017). This suggests potential research applications in developing new antimicrobial agents.
Anticancer Properties
Novel 5-(2-hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thione derivatives have been synthesized and displayed high anticancer activity in vitro, suggesting that structurally similar compounds might also possess promising anticancer properties (Aboraia et al., 2006).
Material Science Applications
New fluorinated poly(1,3,4-oxadiazole-ether-imide)s have been prepared, showing high thermal stability and fluorescence properties. These materials are of interest for applications in high-performance polymers and optoelectronic devices due to their solubility and thermal properties (Hamciuc et al., 2005).
Synthesis and Chemical Transformations
Research into the synthesis and transformations of oxadiazole and furan derivatives, such as the generation of 5-amino substituted 2,3-dihydro-1,2,4-oxadiazoles, reveals the chemical versatility and potential utility of these compounds in synthesizing novel molecules with various biological and material science applications (Smirnov et al., 2015).
Vasodilator Action and Biological Effects
Studies on furoxans, a related class of compounds, have shown vasodilator action mediated by the generation of nitric oxide upon reaction with thiols, indicating potential cardiovascular applications (Feelisch et al., 1992).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2-fluoro-5-methylphenyl)-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2/c1-10-4-5-11(16)12(7-10)20(9-17)8-14-18-19-15(22-14)13-3-2-6-21-13/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGFAWDTEGPKTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N(CC2=NN=C(O2)C3=CC=CO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-5-methylphenyl)-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]cyanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2520157.png)
![N-(4-Chlorophenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide](/img/structure/B2520158.png)





![2-chloro-6-fluoro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2520167.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2520169.png)


![(2Z)-2-[(4-iodophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2520173.png)

![1-[4-(Pentan-3-yloxy)phenyl]ethan-1-ol](/img/structure/B2520179.png)